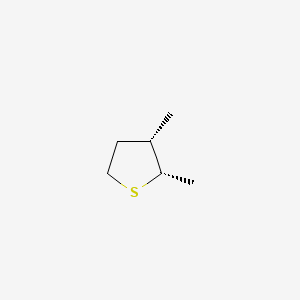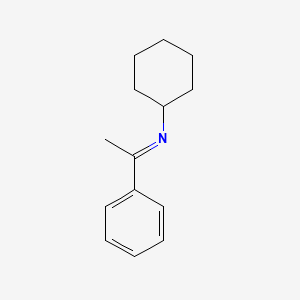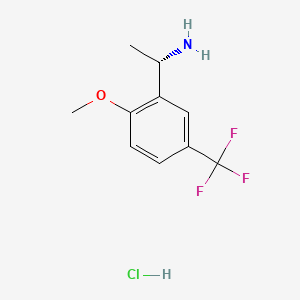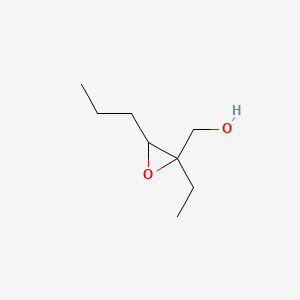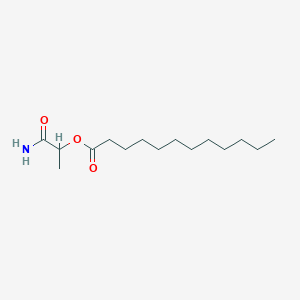![molecular formula C8H4F6O B14744332 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene CAS No. 651-91-2](/img/structure/B14744332.png)
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(trifluoromethyl)-7-oxabicyclo[221]hepta-2,5-diene is a unique chemical compound known for its distinctive bicyclic structure and the presence of trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene typically involves the use of advanced organic synthesis techniques. One common method is the stereoselective ring-opening metathesis polymerization. This process is initiated by a well-defined Schrock-type initiator and involves ligand exchange in living stereoselective ring-opening metathesis polymerization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets. The presence of trifluoromethyl groups can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in polymerization or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A similar compound without the trifluoromethyl groups.
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene: A closely related compound with similar structural features.
Uniqueness
The presence of the trifluoromethyl groups in 2,3-Bis(trifluoromethyl)-7-oxabicyclo[221]hepta-2,5-diene imparts unique chemical properties, such as increased stability and reactivity
Propiedades
Número CAS |
651-91-2 |
|---|---|
Fórmula molecular |
C8H4F6O |
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
2,3-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-3-1-2-4(15-3)6(5)8(12,13)14/h1-4H |
Clave InChI |
MGVLQGGDEXTVKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=C(C1O2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


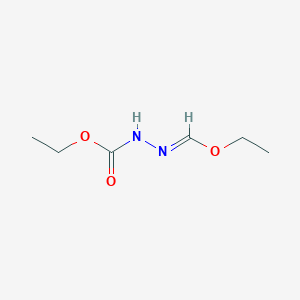
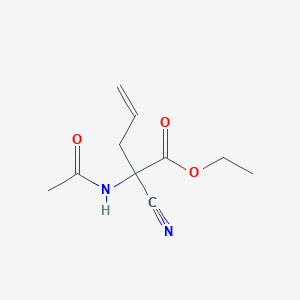


![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)

